
Prop-2-yn-1-yl (3,5-dichloro-4-methoxyphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-yn-1-yl (3,5-dichloro-4-methoxyphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a prop-2-yn-1-yl group attached to a carbamate moiety, which is further connected to a 3,5-dichloro-4-methoxyphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl (3,5-dichloro-4-methoxyphenyl)carbamate typically involves the reaction of prop-2-yn-1-ol with 3,5-dichloro-4-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-yn-1-yl (3,5-dichloro-4-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro groups on the phenyl ring can be reduced to amines.
Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted phenyl carbamates.
Wissenschaftliche Forschungsanwendungen
Prop-2-yn-1-yl (3,5-dichloro-4-methoxyphenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Prop-2-yn-1-yl (3,5-dichloro-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(prop-2-yn-1-yl)-o-phenylenediamines: These compounds share the prop-2-yn-1-yl group and exhibit similar reactivity.
N-(penta-2,4-diyn-1-yl)-o-phenylenediamines: These compounds contain a longer alkyne chain and show comparable chemical behavior.
Uniqueness
Prop-2-yn-1-yl (3,5-dichloro-4-methoxyphenyl)carbamate is unique due to the presence of the 3,5-dichloro-4-methoxyphenyl ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
84970-55-8 |
|---|---|
Molekularformel |
C11H9Cl2NO3 |
Molekulargewicht |
274.10 g/mol |
IUPAC-Name |
prop-2-ynyl N-(3,5-dichloro-4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C11H9Cl2NO3/c1-3-4-17-11(15)14-7-5-8(12)10(16-2)9(13)6-7/h1,5-6H,4H2,2H3,(H,14,15) |
InChI-Schlüssel |
PFTGSEAOQTYHIE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1Cl)NC(=O)OCC#C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


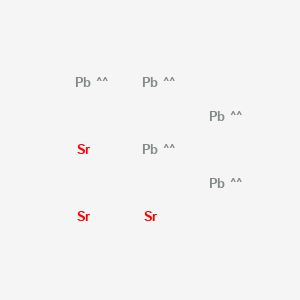
![3,6-Dimethylspiro[4.5]deca-2,6-dien-1-one](/img/structure/B14428275.png)
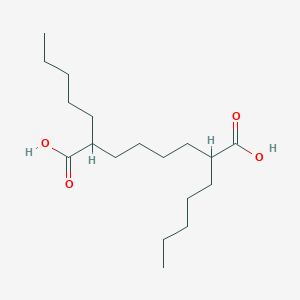
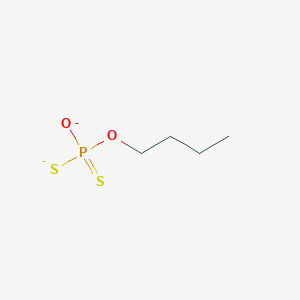

![5-Oxo-5-[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)oxy]pentanoate](/img/structure/B14428297.png)

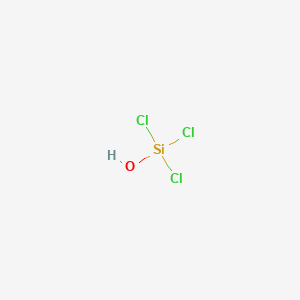
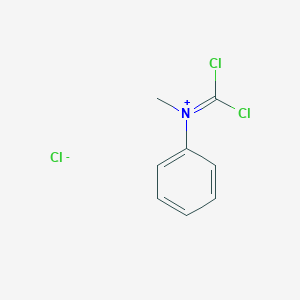

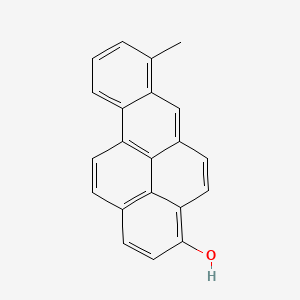
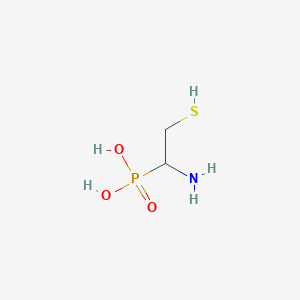
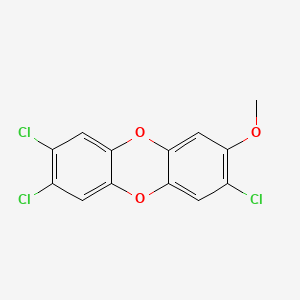
![Benzamide, N-[2-[(dimethylamino)sulfonyl]ethyl]-](/img/structure/B14428334.png)
